Thieno[3,2-d][1,3]thiazol-2-amine
Overview
Description
Thieno[3,2-d][1,3]thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Thieno[3,2-d][1,3]thiazol-2-amine and its derivatives have been identified as inhibitors of EZH2 and Aurora kinase A . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Aurora kinase A is involved in the regulation of cell division and has been implicated in cancer progression .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. For instance, as an EZH2 inhibitor, it can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . As an Aurora kinase A inhibitor, it may interfere with cell division .
Biochemical Pathways
The inhibition of EZH2 affects the methylation of histones, a process crucial for the regulation of gene expression. This can lead to changes in the expression of genes involved in cell proliferation and survival, thereby affecting cancer progression . The inhibition of Aurora kinase A can disrupt the normal process of cell division, potentially leading to cell death .
Pharmacokinetics
The related compound ska-31, a kca2 and kca31 potassium channel activator, has been reported to have a half-life of 12 hours , suggesting that this compound may also have a significant duration of action.
Result of Action
The inhibition of EZH2 and Aurora kinase A by this compound can lead to changes in cell morphology, induction of apoptosis, and inhibition of cell migration . These effects can potentially inhibit the growth of cancer cells and reduce tumor size.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d][1,3]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-5-aryl-thiophene-2-carboxylic acids with thiourea under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Thieno[3,2-d][1,3]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Thieno[3,2-b]quinoline: Another heterocyclic compound with similar structural features but different biological activities.
Thieno[2,3-d]pyrimidine: Known for its anticancer properties and structural similarity to purines.
Imidazo[1,2-a]pyrimidin-3-ylthiazol-2-amine: A compound with notable phosphodiesterase inhibitory activity.
Uniqueness: Thieno[3,2-d][1,3]thiazol-2-amine stands out due to its unique combination of sulfur and nitrogen atoms within a five-membered ring, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .
Properties
IUPAC Name |
thieno[3,2-d][1,3]thiazol-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S2/c6-5-7-3-1-2-8-4(3)9-5/h1-2H,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMRPDKQKVTVNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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